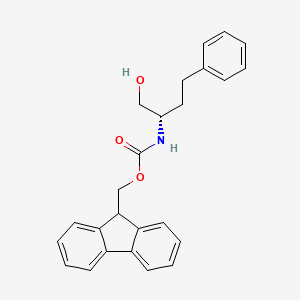

(9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate

Description

“(9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate” is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino alcohol derivative widely used in peptide synthesis and medicinal chemistry. The Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions (e.g., piperidine). Its molecular formula is C₂₅H₂₃NO₃, with a molecular weight of 385.46 g/mol (calculated from IUPAC nomenclature).

Properties

Molecular Formula |

C25H25NO3 |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate |

InChI |

InChI=1S/C25H25NO3/c27-16-19(15-14-18-8-2-1-3-9-18)26-25(28)29-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24,27H,14-17H2,(H,26,28)/t19-/m0/s1 |

InChI Key |

IDWMPVPWTBQLPL-IBGZPJMESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with (S)-(1-hydroxy-4-phenylbutan-2-yl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under carefully monitored conditions. The use of automated systems ensures consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carbamate group into an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces amines.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate is widely used in scientific research, including:

Chemistry: As a building block in organic synthesis and as a protecting group for amines.

Biology: In the study of enzyme mechanisms and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form stable covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Hydrophobicity and Reactivity :

- The phenylbutan-2-yl group in the target compound confers higher lipophilicity compared to analogues like 106864-36-2 (4-hydroxybenzyl), which may influence membrane permeability in drug design .

- Bromoethyl derivatives (e.g., 340187-12-4 ) exhibit enhanced electrophilicity, enabling cross-coupling reactions, whereas the target compound’s hydroxy group favors hydrogen bonding or derivatization via oxidation .

Biological Activity :

Key Findings:

- The target compound’s synthesis likely follows standard Fmoc-protection protocols (e.g., Fmoc-Cl coupling to amino alcohols), with yields comparable to phenylcarbamate derivatives (e.g., 10 at 77% ).

- Asymmetric methods, such as ATH-DKR used for compound 16 , achieve lower yields (18%) due to stereochemical control challenges .

Physicochemical and Stability Data

Table 3: Stability and Handling Comparisons

Key Insights:

- The target compound’s stability aligns with typical Fmoc-protected amines, requiring inert storage conditions to prevent premature deprotection.

- Brominated analogues (e.g., 340187-12-4) show higher reactivity but lower thermal stability compared to hydroxy- or amino-substituted derivatives .

Q & A

Basic: What are the standard synthetic routes for (9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate?

The synthesis typically involves Fmoc (fluorenylmethyloxycarbonyl) protection strategies and multi-step organic reactions. Key steps include:

- Amino group protection : Introducing the Fmoc group via reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions (e.g., sodium bicarbonate) .

- Coupling reactions : Using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the hydroxy-phenylbutan-2-yl moiety .

- Deprotection and purification : Removing the Fmoc group with piperidine and purifying via column chromatography or HPLC .

Basic: What safety precautions are necessary when handling this compound?

Critical precautions include:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as H315, H319) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335) .

- Spill management : Collect spills with inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

- Storage : Keep in a dry, cool (<28°C) environment away from oxidizing agents .

Basic: What analytical techniques are used to confirm its structure and purity?

- NMR spectroscopy : H and C NMR to verify stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] or [M+Na] peaks) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this compound?

- Single-crystal growth : Use slow evaporation of a solvent (e.g., propan-2-ol) to obtain high-quality crystals .

- Data collection and refinement : Employ SHELXL for structure solution and refinement. Key parameters include:

Advanced: How to optimize coupling reactions using this compound in peptide synthesis?

- Solvent selection : Use DMF or dichloromethane for solubility and low side-reactivity .

- Catalyst optimization : Test HATU vs. EDCI with HOAt (1-hydroxy-7-azabenzotriazole) to enhance coupling efficiency .

- Temperature control : Perform reactions at 0–4°C to minimize racemization .

- Real-time monitoring : Use LC-MS to track reaction progress and adjust stoichiometry .

Advanced: How to address discrepancies in spectroscopic data during characterization?

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based NMR shifts) .

- Dynamic effects : Analyze variable-temperature NMR to detect conformational flexibility (e.g., rotameric states) .

- Crystallographic correlation : Overlay X-ray-derived bond lengths/angles with spectroscopic data to resolve ambiguities .

Advanced: What methodologies are used to study its self-assembly at liquid/solid interfaces?

- Scanning Tunneling Microscopy (STM) :

- Sample preparation : Dissolve the compound in 1-phenyloctane and deposit on HOPG (highly oriented pyrolytic graphite) .

- Imaging conditions : Use low concentrations (0.1–1 mM) and variable temperatures (25–60°C) to study adsorption kinetics .

- Data analysis : Apply thermodynamic models (e.g., Langmuir isotherms) to quantify surface coverage and interaction energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.